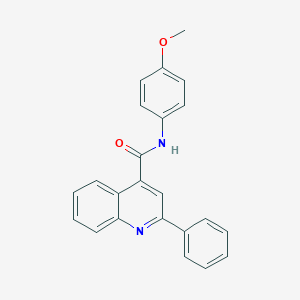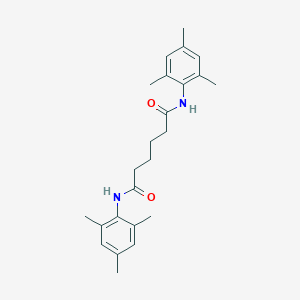![molecular formula C19H12Br2N2O2S B387747 6,8-dibromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B387747.png)
6,8-dibromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dibromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound with a molecular formula of C19H12Br2N2O2S and a molecular weight of 492.18378 g/mol This compound is characterized by its unique structure, which includes bromine atoms, a thiazole ring, and a chromenone core
Vorbereitungsmethoden
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
6,8-dibromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,8-dibromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6,8-dibromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one include:
7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: These compounds share similar structural features and have been studied for their unique chemical and biological properties.
6,8-dibromo-3-[2-(2-toluidino)-1,3-thiazol-4-yl]-2H-chromen-2-one: A closely related compound with slight variations in the structure, leading to different chemical and biological behaviors.
Eigenschaften
Molekularformel |
C19H12Br2N2O2S |
|---|---|
Molekulargewicht |
492.2g/mol |
IUPAC-Name |
6,8-dibromo-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C19H12Br2N2O2S/c1-10-2-4-13(5-3-10)22-19-23-16(9-26-19)14-7-11-6-12(20)8-15(21)17(11)25-18(14)24/h2-9H,1H3,(H,22,23) |
InChI-Schlüssel |
DUZFGMQZCNGENX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B387666.png)

![2-[1,3-bis(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(4-ethylphenyl)acetamide](/img/structure/B387671.png)






methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387683.png)

![1-[(4-methylphenyl)sulfonyl]-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide](/img/structure/B387685.png)
![3-chloro-N'-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]benzohydrazide](/img/structure/B387689.png)
